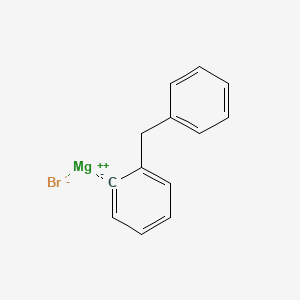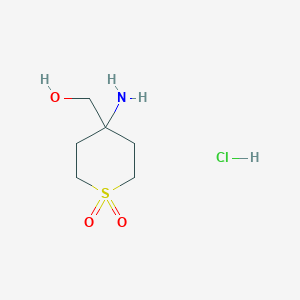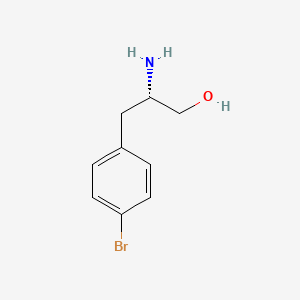
2-Amino-5-bromobenzenesulfonamide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-bromobenzenesulfonamide hydrobromide, also known as ABSAH, is a widely studied small molecule that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 279.99 g/mol. ABSAH has been used in a variety of fields, including but not limited to, organic synthesis, drug design, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
2-Amino-5-bromobenzenesulfonamide hydrobromide has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various compounds, such as 2-amino-4-bromobenzenesulfonamide and 2-amino-6-bromobenzenesulfonamide. It has also been used as a ligand for the synthesis of transition metal complexes, such as cobalt and nickel complexes. Additionally, this compound has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This has been studied in the context of Alzheimer’s disease, as acetylcholinesterase inhibitors have been shown to improve cognitive function in patients with the disease.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-bromobenzenesulfonamide hydrobromide is not fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. When acetylcholinesterase is inhibited, the amount of acetylcholine in the brain increases, which can lead to improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can lead to improved cognitive function. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in certain medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-5-bromobenzenesulfonamide hydrobromide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is relatively non-toxic, making it safe to handle and use in experiments. However, there are some limitations to its use in experiments. For example, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, it has a relatively short shelf life, and must be stored properly to maintain its activity.
Direcciones Futuras
There are several potential future directions for the use of 2-Amino-5-bromobenzenesulfonamide hydrobromide. One potential application is as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could have potential therapeutic benefits in the treatment of Alzheimer’s disease and other cognitive disorders. Additionally, this compound could be used as a building block for the synthesis of other compounds, such as transition metal complexes. Finally, this compound could be studied for its potential anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of certain medical conditions.
Métodos De Síntesis
2-Amino-5-bromobenzenesulfonamide hydrobromide can be synthesized from the reaction of 2-bromo-5-aminobenzenesulfonamide hydrochloride and sodium bromide in the presence of acetic acid. The reaction can be carried out in either an aqueous or organic medium. The reaction proceeds via a nucleophilic substitution reaction, in which the bromide ion acts as a nucleophile and displaces the chlorine ion from the sulfonamide. The product is then purified by recrystallization.
Propiedades
IUPAC Name |
2-amino-5-bromobenzenesulfonamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S.BrH/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,8H2,(H2,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIXTDHCVDPSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)N)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)

![Amino[4-chloro-2-(trifluoromethyl)phenyl]acetic acid hydrochloride (H-Phg(2-CF3,4-Cl)-OH)](/img/structure/B6309453.png)
![tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)



![9-Amino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6309489.png)
![6-Amino-N-[2-(dimethylamino)-1-azavinyl]pyridine-2-carboxamide](/img/structure/B6309492.png)

![7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309504.png)